molecular formula C21H21N3O2S B2888980 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide CAS No. 1797303-74-2

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide

Cat. No. B2888980
M. Wt: 379.48
InChI Key: YOHMFUXGRGBKOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the cyclopropyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the cyclopropyl group would likely contribute to the compound’s rigidity, while the propanamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the propanamide group could be involved in hydrolysis reactions .

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide, belongs to a class of chemicals that includes oxadiazoles, known for their diverse biological activities. Studies on similar oxadiazole derivatives have demonstrated considerable local anaesthetic activity, highlighting the potential of these compounds in medical applications. For instance, basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides have shown significant local anaesthetic effects upon screening (Saxena et al., 1984).

Antibacterial and Antifungal Activities

The synthesis of azole derivatives from compounds similar to N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide has been explored, with some compounds exhibiting good antibacterial activity against harmful bacteria such as Rhizobium radiobacter (Tumosienė et al., 2012). Additionally, multicomponent synthesis approaches have been employed to create novel oxadiazoles that demonstrated significant in vitro antibacterial and antifungal effects, suggesting their use in combating microbial infections (Sindhu et al., 2013).

Anticancer Evaluation

The compound's structural relatives have been synthesized and evaluated for anticancer activity, with some derivatives showing higher anticancer activities than reference drugs against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).

Novel Scaffolds for Drug Design

Innovative indole-based oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized and screened for urease inhibitory potential, showing promising results as competitive inhibitors. These findings suggest a role for such compounds in the design of therapeutic agents (Nazir et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(12-13-27-17-7-2-1-3-8-17)22-18-9-5-4-6-16(18)14-20-23-21(24-26-20)15-10-11-15/h1-9,15H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHMFUXGRGBKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(phenylthio)propanamide

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